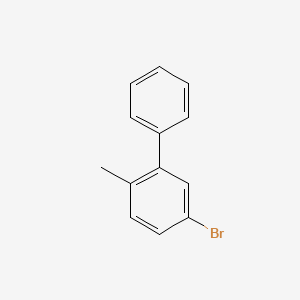

2-Methyl-5-bromobiphenyl

Description

Significance of Substituted Biphenyl (B1667301) Scaffolds in Contemporary Synthetic Chemistry

Substituted biphenyls are a class of aromatic compounds that have garnered significant attention in contemporary synthetic chemistry due to their prevalence in a wide array of biologically active molecules, natural products, and functional materials. arabjchem.orgrsc.org The biphenyl framework, consisting of two phenyl rings connected by a single bond, provides a versatile and relatively rigid scaffold that can be chemically modified to create a vast library of derivatives. nih.gov The ability to introduce a variety of functional groups at different positions on the biphenyl core allows for precise control over the spatial arrangement and electronic properties of the final molecule. arabjchem.orgnih.gov

This structural versatility is a key reason for their widespread use. In medicinal chemistry, the biphenyl moiety is a common feature in many pharmaceutical agents. rsc.orgbohrium.com For instance, the angiotensin II receptor blocker, Valsartan, which is used to treat high blood pressure, contains a biphenyl core. The substitution pattern on the biphenyl scaffold is crucial for its interaction with the biological target. Furthermore, the inherent chirality that can arise from restricted rotation around the central carbon-carbon bond in certain ortho-substituted biphenyls, a phenomenon known as atropisomerism, has been exploited in the development of chiral ligands and catalysts for asymmetric synthesis. scispace.com

Beyond pharmaceuticals, substituted biphenyls are integral components in the field of materials science. They are used as building blocks for liquid crystals, which are essential for display technologies, and as components of organic light-emitting diodes (OLEDs). rsc.org The tunable electronic properties of substituted biphenyls make them ideal candidates for these applications. In organic synthesis, functionalized biphenyls serve as crucial intermediates for the construction of more complex polycyclic aromatic compounds and heteroaromatic systems. arabjchem.org

Overview of the Research Landscape for Brominated and Methylated Biaryl Systems

The research landscape for brominated and methylated biaryl systems is rich and varied, primarily due to the synthetic utility of these functional groups. The presence of a bromine atom on the biphenyl scaffold offers a versatile handle for a multitude of chemical transformations. nih.gov Brominated biphenyls are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. google.com The regioselective introduction of bromine atoms onto the biaryl framework is an active area of research, with methods being developed for atroposelective brominations to access chiral biaryl scaffolds. scispace.comnih.gov

Methylated biaryl systems are also of significant interest. The methyl group, while seemingly simple, can have a profound impact on the properties of the biphenyl system. Sterically, the methyl group can influence the torsional angle between the two phenyl rings, which in turn affects the molecule's conformation and can be a key factor in inducing atropisomerism. epfl.ch Electronically, the methyl group is a weak electron-donating group, which can modulate the reactivity of the aromatic rings towards electrophilic or nucleophilic substitution. Research in this area often focuses on the synthesis of specific methyl-substituted biphenyls and their subsequent use as building blocks for larger molecules. nih.govbeilstein-journals.org

Scope and Research Objectives Pertaining to 2-Methyl-5-bromobiphenyl

The specific research objectives concerning this compound are primarily centered on its role as a versatile synthetic intermediate. While extensive research dedicated solely to this compound is not widely documented, its structure suggests several potential avenues of investigation within organic synthesis.

A primary research objective is the utilization of this compound in the synthesis of more complex and potentially bioactive molecules. The bromine atom at the 5-position serves as a key functional group for introducing further diversity. For example, it can readily participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of substituents, leading to the generation of novel biphenyl derivatives with tailored properties.

Another research focus is the investigation of the influence of the methyl group at the 2-position. This ortho-substituent can induce a degree of steric hindrance that affects the conformation of the biphenyl system. While not sufficient to create stable atropisomers at room temperature in this specific case, its presence can influence the stereochemical outcome of reactions at adjacent positions.

Furthermore, this compound can be a precursor to other functionalized biphenyls. For instance, the methyl group could be functionalized, or the bromine atom could be transformed into other functional groups via lithiation-substitution sequences. A documented example of its utility is in the synthesis of 2'-bromo-5-methylbiphenyl-2-carboxylic acid, highlighting its role as a building block for more elaborate structures. rsc.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₁Br |

| Molecular Weight | 247.13 g/mol |

| CAS Number | 571903-41-8 |

| Purity | Typically ≥95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUPXYLAXHKVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Methyl 5 Bromobiphenyl

Substitution Reactions at the Bromine Center

The carbon-bromine bond is the most reactive site on the 2-Methyl-5-bromobiphenyl molecule for substitution reactions. However, the nature of the aromatic ring significantly influences the pathways these reactions can take.

Aryl halides such as this compound are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. quora.comvedantu.com This low reactivity is attributed to several factors inherent to the structure of the molecule.

Resonance Stabilization: The lone pair of electrons on the bromine atom can participate in resonance with the pi-electron system of the benzene (B151609) ring. shaalaa.com This delocalization imparts a partial double-bond character to the carbon-bromine bond, making it stronger and more difficult to break compared to the C-Br bond in an alkyl halide. quora.comshaalaa.com

Hybridization of Carbon: The carbon atom bonded to the bromine is sp² hybridized. quora.com The higher s-character of an sp² orbital compared to an sp³ orbital means the carbon is more electronegative, holding the bonding electrons more tightly and shortening the C-Br bond, which further strengthens it. shaalaa.com

Electronic Repulsion: An incoming nucleophile, which is by definition electron-rich, experiences electrostatic repulsion from the high electron density of the aromatic pi-system, hindering its approach to the carbon atom. vedantu.comlibretexts.org

Consequently, direct displacement of the bromine by nucleophiles requires very harsh conditions, such as high temperatures and pressures, and is generally not a preferred laboratory method for this compound. libretexts.org The reactivity can be enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the halogen, but this compound lacks such activation. shaalaa.com

A far more effective strategy for functionalizing the bromine center involves metal-mediated halogen-exchange reactions. These processes convert the relatively unreactive aryl bromide into a highly reactive organometallic intermediate, which can then be treated with various electrophiles. This two-step sequence serves as a powerful alternative to direct nucleophilic substitution.

Lithium-Halogen Exchange: This is a rapid and widely used reaction, typically employing an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgsciencemadness.org The reaction proceeds quickly, even at very low temperatures (e.g., -78 °C), to replace the bromine atom with lithium. sciencemadness.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and a strong base, ready for subsequent reactions. The mechanism is believed to involve the formation of an intermediate "ate-complex". harvard.edu

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (5-methylbiphenyl-2-yl)magnesium bromide. mnstate.eduyoutube.com This organomagnesium compound is also a strong nucleophile and base, though generally less reactive than its aryllithium counterpart. mnstate.eduyoutube.com The formation of the Grignard reagent is a redox reaction occurring on the surface of the magnesium metal. mnstate.edu

These organometallic intermediates are versatile synthons for creating new bonds, as summarized in the table below.

| Reaction Type | Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) | Final Product Type |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium | CO2, Aldehydes, Ketones, Esters | Carboxylic acids, Alcohols |

| Grignard Reagent Formation | Mg metal | Grignard Reagent (ArMgBr) | CO2, Aldehydes, Ketones, Esters | Carboxylic acids, Alcohols |

Carbon-Carbon Bond Forming Reactions Involving the Biphenyl (B1667301) Core

The biphenyl structure of this compound is a valuable scaffold for constructing more elaborate molecules, particularly fused-ring systems and terphenyl derivatives, through various carbon-carbon bond-forming reactions.

While direct cyclocarbonylation of this compound is not extensively documented, related intramolecular cyclization reactions of substituted biphenyls are well-established for the synthesis of fluorenones (polycyclic aromatic ketones). Oxidative cyclizations of 2-methylbiphenyls and 2-(hydroxymethyl)biphenyls can be achieved using reagents like tert-butyl hydroperoxide (TBHP) to yield fluorenones. nih.govbeilstein-journals.org This type of reaction involves the formation of a new carbon-carbon bond between the two phenyl rings and the incorporation of a carbonyl group, effectively transforming the biphenyl skeleton into a tricyclic system. nih.gov

The bromine atom on this compound provides a specific site for palladium-catalyzed cross-coupling reactions, enabling the regioselective synthesis of more complex biaryl and terphenyl systems. The Suzuki-Miyaura coupling is a prominent example of this transformation. libretexts.org

In a typical Suzuki reaction, the aryl bromide (this compound) is coupled with an organoboron compound, most commonly an arylboronic acid, in the presence of a palladium(0) catalyst and a base. libretexts.orgyonedalabs.com The reaction is highly regioselective, with the new carbon-carbon bond forming exclusively at the position of the bromine atom. nih.govbeilstein-journals.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups, as illustrated in the table below.

| Arylboronic Acid Coupling Partner | Catalyst/Base System (Typical) | Product Class |

|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Terphenyl |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | Substituted Terphenyl |

| 2-Thiopheneboronic acid | Pd(dppf)Cl2 / Cs2CO3 | Aryl-heteroaryl terphenyl |

| 3-Pyridinylboronic acid | Pd(OAc)2, SPhos / K3PO4 | Aryl-heteroaryl terphenyl |

The biphenyl core can undergo intramolecular cyclization to form fused polycyclic aromatic systems. The Scholl reaction is a classic method for achieving such transformations through oxidative C-H/C-H coupling. nih.gov This reaction typically employs a Lewis acid (like AlCl₃ or FeCl₃) and an oxidant to promote the formation of a carbon-carbon bond between two aromatic rings. nih.gov Applying this to this compound could potentially lead to the formation of a substituted fluorene (B118485) or other fused aromatic structures, although the reaction can sometimes lead to rearrangements and mixtures of products. researchgate.net

Annulation reactions provide another pathway for building new rings onto the biphenyl framework. For instance, base-mediated decarboxylative annulation reactions have been developed for related compounds like methyl 2-(2-bromophenyl)acetates, which react with ynones to construct benzoxepine (B8326511) rings. nih.gov This type of strategy involves a sequence of bond formations that ultimately expand the core structure, demonstrating the utility of the substituted biphenyl motif in constructing complex heterocyclic systems. mdpi.com

Redox Chemistry and Dehalogenation Studies of this compound

The reactivity of this compound is significantly influenced by the presence of the bromine atom, making its redox chemistry and dehalogenation pathways subjects of scientific interest. These transformations can be induced through electrochemical and photochemical methods, leading to the cleavage of the carbon-bromine (C-Br) bond.

Electrochemical Reduction and Dehalogenation Mechanisms

The electrochemical reduction of aryl halides, including brominated biphenyls, provides a method for controlled dehalogenation. While specific studies on this compound are not extensively detailed in readily available literature, the mechanism can be inferred from studies on similar aromatic bromides. The process generally occurs at the cathode and involves the transfer of electrons to the molecule, initiating the cleavage of the C-Br bond.

The reduction of aromatic bromides typically proceeds via a stepwise mechanism. The initial step involves a one-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule to form a radical anion. For brominated aromatic compounds, this radical anion is often unstable and rapidly undergoes cleavage of the C-Br bond to yield an aryl radical and a bromide ion. The resulting aryl radical is highly reactive and can be further reduced at the electrode surface to form an anion, which is then protonated by a proton source in the medium to give the final debrominated product.

Studies on the electrochemical reduction of bromobenzene (B47551) have shown that the potential required for the removal of bromine is typically in the range of -1.8 V to -2.1 V versus the Standard Hydrogen Electrode (SHE) in aqueous methanol (B129727) media. The presence of the methyl group and the biphenyl system in this compound may influence the reduction potential due to electronic and steric effects, but the fundamental mechanism is expected to be similar. The rate of dehalogenation and the current efficiency can be influenced by factors such as the cathode material, the solvent system, and the applied potential.

Table 1: General Electrochemical Reduction Parameters for Aromatic Bromides

| Parameter | Typical Value/Condition | Reference |

| Reduction Potential | -1.8 to -2.1 V vs. SHE | |

| Mechanism | Stepwise electron transfer, C-Br bond cleavage | General literature |

| Initial Product | Radical anion | General literature |

| Final Product | Debrominated biphenyl | General literature |

| Influencing Factors | Electrode material, solvent, potential |

Photochemical Transformations (e.g., C-Br bond cleavage)

The C-Br bond in this compound is susceptible to cleavage upon exposure to ultraviolet (UV) radiation. This photochemical transformation is a key degradation pathway for brominated aromatic compounds in the environment. The process is initiated by the absorption of a photon of suitable energy, which excites the molecule to an electronically excited state. In this excited state, the C-Br bond can undergo homolytic cleavage, resulting in the formation of an aryl radical and a bromine radical.

The quantum yield of this process, which is the number of molecules undergoing a specific event (in this case, C-Br bond cleavage) per photon absorbed, is a critical parameter in photochemistry. For brominated diphenyl ethers, which are structurally related to bromobiphenyls, quantum yields in organic solvents like tetrahydrofuran have been found to be high, in the range of 0.2 to 0.6. osti.gov The nature of the solvent can significantly influence the reaction, with hydrogen-donating solvents facilitating the subsequent reactions of the aryl radical. osti.gov Following its formation, the aryl radical can abstract a hydrogen atom from the solvent to yield the debrominated product, 2-methylbiphenyl (B165360).

The photolysis of brominated aromatic compounds is a complex process that can lead to various products depending on the reaction conditions. While the primary process is the cleavage of the C-Br bond, the resulting radicals can also participate in other reactions, such as recombination or reaction with other species present in the medium.

Table 2: Photochemical Properties of Related Brominated Aromatic Compounds

| Compound Class | Wavelength Range | Quantum Yield (Φ) | Solvent | Reference |

| Brominated Diphenyl Ethers | >280 nm | 0.2 - 0.6 | Tetrahydrofuran | osti.gov |

| 4-Bromodiphenyl ether | Not specified | 0.38 | Acetonitrile (B52724)/water | osti.gov |

This table presents data for structurally related compounds to infer the potential photochemical behavior of this compound.

Functionalization via Heteroatom Introduction (e.g., Amination)

The bromine atom in this compound serves as a versatile handle for the introduction of various functional groups, including heteroatoms like nitrogen. Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II)-aryl-bromide intermediate. Subsequent coordination of the amine and deprotonation by a base leads to a Pd(II)-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky and electron-rich ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base, solvent, and temperature, are also crucial for achieving high yields and selectivity. For sterically hindered aryl bromides, specialized ligands and reaction conditions may be necessary to overcome the steric hindrance. organic-chemistry.orgresearchgate.net

While specific examples of the amination of this compound are not extensively documented in readily available literature, the principles of the Buchwald-Hartwig amination are broadly applicable to this substrate. The presence of the methyl group at the 2-position introduces some steric hindrance, which might necessitate the use of more robust catalytic systems.

Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Function | Examples | Reference |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | lookchem.com |

| Ligand | Stabilizes and activates the catalyst | Buchwald or Hartwig phosphine ligands | wikipedia.orgorganic-chemistry.org |

| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃ | wikipedia.orgelsevierpure.com |

| Solvent | Reaction medium | Toluene, Dioxane | wikipedia.org |

| Amine | Nitrogen source | Primary or secondary amines | wikipedia.orgnih.gov |

This table outlines the general components used in Buchwald-Hartwig amination reactions, which would be applicable for the functionalization of this compound.

Mechanistic Investigations of Key Reactions Involving 2 Methyl 5 Bromobiphenyl

Elucidation of Catalytic Cycles in Cross-Coupling and C-H Functionalization Processes

The reactivity of 2-Methyl-5-bromobiphenyl is largely defined by its participation in transition metal-catalyzed reactions, particularly those involving palladium. The catalytic cycles for these transformations are well-established and provide a framework for understanding how this substrate is converted into more complex products.

Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura coupling, this compound enters a catalytic cycle that is initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) species. nobelprize.orgyoutube.com This step is critical and results in the formation of a palladium(II) intermediate. The general mechanism involves three key steps:

Oxidative Addition: The C(sp²)-Br bond of this compound reacts with a Pd(0) complex, cleaving the carbon-bromine bond and forming an arylpalladium(II) halide intermediate. nobelprize.orgscispace.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. nobelprize.orgillinois.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. scispace.comchemrxiv.org

C-H Functionalization Processes: C-H functionalization offers an alternative strategy for modifying the biphenyl (B1667301) scaffold. For biphenyl compounds, these reactions are often directed by a functional group to achieve regioselectivity. The mechanism typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov In this process, a palladium catalyst, often in a higher oxidation state and assisted by a ligand, coordinates to the molecule. The C-H bond is then cleaved with the assistance of a base or an internal directing group, forming a palladacycle intermediate. nih.govnih.gov Subsequent steps, such as reaction with an oxidizing agent or a coupling partner, lead to the functionalized product. nih.gov DFT computational studies on related biphenyl systems have shown that ligand-assisted, heterodimeric transition states (e.g., involving Pd-Ag) can favor specific C-H activation sites. nih.gov

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for determining the rate-limiting step of a reaction and for optimizing reaction conditions. For palladium-catalyzed cross-coupling reactions involving aryl halides like this compound, the rate of reaction can be influenced by the nature of the halide, the ligands on the palladium catalyst, the base, and the solvent. researchgate.net

In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. researchgate.net However, depending on the specific conditions and substrates, transmetalation or reductive elimination can also be rate-limiting. Reaction progress analysis, often monitored by techniques like GC-MS or NMR spectroscopy, allows for the determination of reaction orders with respect to each component and the calculation of rate constants. researchgate.net

For example, a kinetic study on a related Suzuki coupling reaction might yield data similar to that presented in the table below, illustrating the dependence of the observed rate constant on the concentration of the catalyst and reactants.

| Entry | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|---|---|

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.15 | 1 | 2.5 x 10⁻⁴ |

| 3 | 0.1 | 0.30 | 1 | 1.3 x 10⁻⁴ |

| 4 | 0.1 | 0.15 | 2 | 2.3 x 10⁻⁴ |

Note: This data is illustrative for a generic aryl bromide and does not represent experimental results for this compound.

Isolation and Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed catalytic cycle. In palladium-catalyzed cross-coupling, the key intermediates are organopalladium(II) complexes formed after the oxidative addition step. illinois.edu While often transient, it is sometimes possible to isolate and characterize these species, particularly with carefully chosen ligands that stabilize the palladium center.

Techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), X-ray crystallography, and mass spectrometry are used to elucidate the structure of these intermediates. nih.gov For instance, the isolation of an arylpalladium(II) arylsilanolate intermediate has provided direct proof of the Pd-O-Si linkage prior to transmetalation in certain Hiyama couplings. illinois.edu The characterization of such species confirms the connectivity and geometry of the molecules within the catalytic cycle, solidifying our understanding of the reaction mechanism.

Deuterium Labeling and Kinetic Isotope Effect Studies

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. chem-station.com The kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a hydrogen atom (kH) to that of its deuterated counterpart (kD), can reveal whether a C-H bond is broken in the rate-limiting step. researchgate.netnih.gov

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken during the rate-determining step. nih.gov In C-H functionalization reactions, a significant KIE would suggest that C-H bond cleavage is rate-limiting. Conversely, a small or non-existent KIE (kH/kD ≈ 1) indicates that C-H bond cleavage occurs in a fast step before or after the rate-determining step. researchgate.net For instance, a KIE value of 1.2 was observed in one C-H activation process, indicating that C-H cleavage was not the rate-determining step. researchgate.net

Deuterium labeling can also be used to trace the path of atoms throughout a reaction and to investigate the reversibility of certain steps. researchgate.net

| Reaction Type | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|

| C-H Arylation | ~ 1.0 - 1.5 | C-H bond cleavage is likely not the rate-determining step. researchgate.net |

| C-H Activation (CMD) | > 2.0 | C-H bond cleavage is involved in the rate-determining step. researchgate.net |

| E2 Elimination | ~ 7.0 | C-H bond is broken in the rate-determining tautomerization step. |

Analysis of Potential Energy Surfaces and Transition State Structures

Computational chemistry provides a powerful lens through which to view a reaction's progress, from reactants to products. The potential energy surface (PES) is a mathematical model that represents the energy of a chemical system as a function of its geometry. nist.gov By mapping the PES, chemists can identify stable intermediates (local minima), products (global minima), and, most importantly, transition states (saddle points). nist.gov

The transition state is the highest energy point along the minimum energy path connecting reactants and products. nist.gov Its structure provides a snapshot of the bond-breaking and bond-forming events. Density Functional Theory (DFT) is a common computational method used to calculate the geometries and energies of these structures. nih.gov For reactions involving this compound, computational studies could model the oxidative addition step to a palladium catalyst, revealing the geometry of the three-centered transition state and the associated activation energy barrier. Such calculations are crucial for understanding selectivity and reactivity trends. nih.gov

Electron Transfer Processes in Photochemical Transformations

Beyond thermal, catalyst-driven reactions, this compound, as an aryl bromide, can participate in photochemical transformations. These reactions are often initiated by the absorption of light, which promotes the molecule to an electronically excited state. This excited state can then engage in electron transfer processes. mdpi.com

In a process known as photoinduced electron transfer (PET), an excited molecule can act as either an electron donor or an electron acceptor. scispace.com For aryl halides, a common pathway involves reductive cleavage of the carbon-halogen bond. A photosensitizer, upon excitation by visible light, can transfer an electron to the aryl bromide. The resulting radical anion is unstable and rapidly fragments, cleaving the C-Br bond to produce an aryl radical and a bromide anion. nih.gov This aryl radical is a highly reactive intermediate that can then be trapped or used in subsequent bond-forming reactions. This consecutive PET (conPET) approach can overcome the energetic limitations of single-photon photoredox catalysis, enabling the transformation of less reactive bonds. nih.gov

Catalyst Development and Optimization for 2 Methyl 5 Bromobiphenyl Chemistry

Design and Synthesis of Novel Ligands for Transition Metal Catalysis

The evolution of transition metal catalysis, particularly for C-C bond formation, is intrinsically linked to the development of sophisticated ancillary ligands. The properties of the ligand, such as its steric and electronic characteristics, can be finely tuned to enhance catalyst stability and reactivity at different stages of the catalytic cycle. researchgate.net For reactions involving the synthesis of biphenyls, phosphine (B1218219) ligands have been particularly impactful. dntb.gov.ua

A major breakthrough in this area was the introduction of dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," in 1998. rsc.org These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of highly reactive monoligated palladium species and stabilize unsaturated metal centers. rsc.orgresearchgate.net This class includes well-known ligands such as SPhos, XPhos, and DavePhos, which have demonstrated exceptional activity in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, enabling the coupling of challenging substrates like aryl chlorides under mild conditions. rsc.orgmdpi.com The enhanced catalytic activity is attributed to bulky, electron-donating substituents (e.g., cyclohexyl, t-butyl) on the phosphorus atom and specific substitution patterns on the biaryl backbone. rsc.org

Beyond the established Buchwald-type ligands, research continues to explore novel ligand scaffolds. For instance, a class of sterically hindered tertiary phosphine ligands based on a phospha-adamantane framework has been developed. scielo.br These ligands, when complexed with palladium, effectively catalyze the Suzuki cross-coupling of aryl bromides and activated chlorides at room temperature, offering advantages in terms of air stability and cost-effectiveness. scielo.br Another area of innovation involves N-heterocyclic carbenes (NHCs), which serve as robust, sterically bulky ligands for a broad range of catalytic reactions, including Suzuki cross-coupling and Buchwald-Hartwig amination. acs.org The design of these ligands focuses on creating extreme steric hindrance around the metal center, which is crucial for catalytic efficiency. acs.org

Recent strategies have also focused on designing ligands for specific reaction conditions, such as mechanochemistry. acs.org By embedding a phosphine ligand into a poly(ethylene glycol) (PEG) polymer, researchers have developed a system that prevents catalyst deactivation through aggregation in solid-state reactions, showing high activity at near-room temperatures for substrates that typically require elevated temperatures. acs.org The development of such specialized ligands highlights the ongoing effort to create highly efficient and practical chiral and achiral ligands for asymmetric synthesis and other complex chemical transformations. chemrxiv.org

| Ligand Family | Key Design Features | Typical Applications in Biphenyl (B1667301) Synthesis | Reference |

| Dialkylbiaryl Phosphines (Buchwald-type) | Sterically bulky and electron-rich; promotes monoligated metal species. | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions. | rsc.org |

| Phospha-adamantane based Ligands | Sterically hindered framework; air-stable. | Suzuki cross-coupling of aryl halides at room temperature. | scielo.br |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors; provide extreme steric bulk. | Suzuki cross-coupling, C-N bond formation. | acs.org |

| Polymer-Embedded Ligands | Immobilizes catalyst in a fluid phase to prevent aggregation. | Mechanochemical Suzuki-Miyaura cross-coupling. | acs.org |

Exploration of Earth-Abundant Metal Catalysts (e.g., Cobalt, Nickel, Copper)

While palladium has been the dominant catalyst in cross-coupling chemistry, its high cost and relative scarcity have driven research towards more sustainable alternatives using earth-abundant first-row transition metals. beilstein-journals.org Nickel, cobalt, and copper have emerged as promising catalysts for the synthesis of biphenyls and other C-C coupled products. tcichemicals.com

Nickel: Nickel-based catalysts have shown significant promise for Suzuki-Miyaura cross-coupling reactions, effectively coupling aryl halides, including the less reactive aryl chlorides and phenol (B47542) derivatives. nih.govnih.gov Protocols using commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have been developed, providing biaryl products in high yields. nih.gov Nickel catalysis has proven effective for assembling complex bis(heterocyclic) frameworks and can be scaled up for preparative synthesis. nih.gov Furthermore, rapid and scalable nickel-catalyzed Suzuki-Miyaura couplings have been achieved using microwave heating, which dramatically reduces reaction times from hours to minutes and allows for lower catalyst loadings. organic-chemistry.org The synergy between nickel and palladium has also been explored, where a dual-catalyst system enables the cross-Ullman reaction of aryl bromides with aryl triflates, a transformation that is inefficient with either metal alone. nih.gov

Cobalt: Cobalt salts, which are economical and readily available, have been successfully used to catalyze a wide range of cross-coupling reactions. researchgate.net Cobalt-based systems can tolerate numerous functional groups and can activate various organic halides. researchgate.net For example, a simple cobalt-bipyridine catalytic system has been developed for the cross-electrophile coupling of benzonitriles with aryl halides to form biaryl compounds under mild conditions. acs.org Mechanistic studies suggest that catalytically active cobalt(I) species are involved in these transformations. acs.org The application of cobalt catalysis has expanded the toolbox for C-C bond formation, offering a cost-effective alternative to precious metals. researchgate.net

Copper: Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the earliest methods for biphenyl synthesis. nih.gov Modern advancements have significantly improved the scope and conditions of copper catalysis. nsf.gov Copper(I) catalysts, often in combination with diamine ligands, provide an efficient and inexpensive route for the synthesis of complex molecules like carbazoles from 2,2′-dibromo-1,1′-biphenyl and primary amines. rsc.org Copper catalysis is also effective for the synthesis of axially chiral biaryls. nih.gov While often requiring higher temperatures than palladium-catalyzed reactions, the low cost of copper makes it an attractive option for large-scale industrial processes. mdpi.com

| Metal Catalyst | Typical Substrates | Key Advantages | Reference(s) |

| Nickel | Aryl halides (including chlorides), carbamates, sulfamates | Lower cost than palladium, effective for less reactive substrates. | nih.govorganic-chemistry.org |

| Cobalt | Aryl halides, benzonitriles | Economical, tolerates a wide range of functional groups. | researchgate.netacs.org |

| Copper | Aryl halides (iodides, bromides) | Very low cost, effective for Ullmann-type reactions and C-N coupling. | nih.govrsc.org |

Development of Heterogeneous Catalytic Systems for Biphenyl Synthesis and Functionalization

Homogeneous catalysts, while highly active and selective, suffer from challenges related to separation from the product and recycling, which can lead to product contamination and increased costs. globethesis.com Heterogeneous catalysts, where the active metal is immobilized on a solid support, offer a practical solution by simplifying catalyst recovery and reuse, making chemical processes more sustainable and economical. acs.orgwikipedia.org

Various materials have been investigated as supports for palladium and other metals used in biphenyl synthesis. Common supports include inorganic refractory oxides (e.g., SiO₂, Al₂O₃), carbon, zeolites, and polymers. acs.org For instance, palladium supported on hypercrosslinked polystyrene has been shown to be an active, selective, and stable catalyst for Suzuki cross-coupling reactions, achieving high conversion of aryl bromides in mild, environmentally friendly solvents like ethanol/water mixtures. aidic.it Similarly, polymer-encapsulated silica-supported palladium catalysts have demonstrated high activity and robustness in continuous flow reactors for over 50 hours with minimal palladium leaching. rsc.org

Metal-Organic Frameworks (MOFs) have also emerged as a versatile platform for heterogeneous catalysis due to their high surface area, tunable porosity, and well-defined active sites. nih.gov Palladium incorporated into stable MOF structures, such as UiO-66, has been used to catalyze Suzuki-Miyaura reactions. ethz.ch These MOF-based catalysts can be recovered and reused for multiple cycles without a significant loss in activity. nih.gov

The development of magnetically recoverable catalysts represents another significant advancement. By supporting bimetallic nanoparticles, such as nickel-palladium, on multi-walled carbon nanotubes or by encapsulating NiCo alloys in dendrimers immobilized on magnetic nanoparticles, catalysts can be easily separated from the reaction mixture using an external magnet. dntb.gov.uaacs.org These systems are often reusable for multiple runs without a noticeable decrease in catalytic activity, reducing the cost and environmental impact of the synthesis. dntb.gov.uaacs.org

| Support Material | Active Metal | Key Features | Application Example | Reference(s) |

| Hypercrosslinked Polystyrene | Palladium | High activity and selectivity in green solvents, stable for reuse. | Suzuki cross-coupling of 4-bromoanisole. | aidic.it |

| Silica (Polymer encapsulated) | Palladium | Robust for continuous flow reactions, low metal leaching. | Heck and Suzuki-Miyaura reactions. | rsc.org |

| Metal-Organic Frameworks (MOFs) | Palladium | High surface area, tunable structure, reusable. | Suzuki-Miyaura coupling of aryl halides. | nih.govethz.ch |

| Magnetic Nanoparticles | NiCo alloy | Easy magnetic separation, reusable in aqueous media. | Reductive coupling of organohalides. | acs.org |

Influence of Reaction Parameters on Catalytic Activity, Selectivity, and Efficiency

The success of a catalytic cross-coupling reaction for synthesizing compounds like 2-Methyl-5-bromobiphenyl is highly dependent on the careful optimization of various reaction parameters. researchgate.net The choice of solvent, base, temperature, and catalyst loading can profoundly impact the yield, reaction rate, and selectivity of the transformation. ikm.org.my

Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction. nih.govresearchgate.net The strength and type of base can significantly affect the reaction outcome. For instance, in the Suzuki coupling of 4-bromoanisole, the conversion was found to increase with the strength of the base in the order K₂CO₃ < Na₂CO₃ < NaOH. aidic.it The choice of base must be compatible with the substrates and catalyst system to avoid side reactions or catalyst deactivation. ethz.ch

Solvent: The solvent not only dissolves the reactants but also influences catalyst stability and the activity of other reagents. whiterose.ac.uk The polarity of the solvent can affect the reaction rate and selectivity. researchgate.netscielo.br For example, in Suzuki-Miyaura couplings, solvent mixtures like DMF/water or ethanol/water are often used to facilitate the dissolution of both the organic substrates and the inorganic base. aidic.itresearchgate.net The use of environmentally friendly "green" solvents such as 2-Me-THF, t-amyl alcohol, or water is an area of active research to improve the sustainability of these processes. nih.govaidic.it

Temperature: Reaction temperature is a critical parameter that directly influences the reaction rate. scielo.br For many cross-coupling reactions, higher temperatures are required to achieve efficient conversion, especially for less reactive substrates like aryl chlorides. researchgate.net However, elevated temperatures can also lead to catalyst decomposition or the formation of undesired byproducts. aidic.it For example, in the coupling of p-iodotoluene, reactions are efficient at 80-100 °C, but the efficiency drops significantly at temperatures below 70 °C. acs.org Microwave heating has been employed as a technique to rapidly achieve high temperatures, thereby shortening reaction times and often improving yields. organic-chemistry.org

Catalyst and Ligand Concentration: The loading of the catalyst and the metal-to-ligand ratio are also key variables. While higher catalyst loadings can increase the reaction rate, they also increase costs and the potential for product contamination. nih.gov Therefore, a major goal in catalyst development is to achieve high turnover numbers (TON) and turnover frequencies (TOF) with minimal catalyst loading. researchgate.net The concentration of the phosphine ligand can also influence selectivity and rate; in some cases, an excess of ligand can inhibit the reaction, while in others, it is necessary to stabilize the catalyst. acs.orgnih.gov

| Parameter | Influence on Reaction | Example | Reference(s) |

| Base | Activates the organoboron species for transmetalation. | Reaction conversion increases with base strength (K₂CO₃ < Na₂CO₃ < NaOH). | aidic.it |

| Solvent | Affects solubility of reagents and catalyst stability. | Ethanol/water mixtures improve catalyst activity and stability. | aidic.itwhiterose.ac.uk |

| Temperature | Controls the rate of reaction and catalyst stability. | Decreasing temperature from 80 °C to 50 °C significantly reduces coupling efficiency for aryl iodides. | scielo.bracs.org |

| Catalyst Loading | Impacts reaction rate, cost, and product purity. | Lowering catalyst loading is a key goal for process sustainability. | nih.gov |

Advanced Analytical Techniques for Characterization and Process Monitoring

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating 2-Methyl-5-bromobiphenyl from reaction mixtures, starting materials, byproducts, and potential isomers. It is also the primary method for quantifying its purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used to assess purity; a single, sharp peak at the expected retention time is indicative of a pure sample.

Following separation by GC, the eluted molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. For this compound, the mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom.

Regiochemical analysis, which involves distinguishing between isomers (e.g., 3-Methyl-5-bromobiphenyl or 2-Methyl-4-bromobiphenyl), can be challenging as isomers often produce very similar mass spectra. maps.org However, isomers typically have different physical properties, leading to distinct retention times in the GC column, allowing for their separation and individual identification. maps.org The fragmentation pattern, while often similar among isomers, can sometimes present subtle differences in the relative abundance of fragment ions, providing additional structural confirmation. maps.orgnih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Column | HP-5MS (or equivalent) | Provides good separation for non-polar to semi-polar compounds. |

| Injector Temp. | 280 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | 60 °C (2 min), then ramp to 280 °C at 20 °C/min | Separates compounds based on boiling point. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| MS Scan Range | 50-450 amu | Covers the expected mass range of the parent ion and its fragments. |

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and purity analysis of this compound, particularly for non-volatile impurities or when derivatization for GC is not desired. In reversed-phase HPLC, the most common mode for compounds of this polarity, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). sielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by the chromatogram, where a single peak indicates a pure substance. The area under the peak is proportional to the concentration, allowing for precise quantification. HPLC methods are highly effective for separating positional isomers of biphenyls and related polyphenyls. qub.ac.uknih.gov The choice of stationary phase and mobile phase composition is critical to achieving baseline separation of closely related isomers. qub.ac.uk

It is important to note that this compound is an achiral molecule, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral HPLC for the assessment of enantiomeric purity is not applicable to this compound.

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for non-polar analytes. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Common solvent system for reversed-phase separation. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at 254 nm | Biphenyl (B1667301) systems strongly absorb UV light, allowing for sensitive detection. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of hydrogen atoms and their neighboring environments. For this compound, one would expect to see a singlet for the methyl (–CH₃) protons and a series of signals in the aromatic region for the nine aromatic protons. The chemical shifts and splitting patterns (coupling) of the aromatic protons are diagnostic of the substitution pattern on the two phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 13 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 12 aromatic carbons and the single methyl carbon. The chemical shifts indicate the electronic environment of each carbon; for instance, the carbon atom bonded to the bromine (C-Br) will be significantly shifted compared to the other carbons.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), helping to assign protons within each ring system. HSQC correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~2.2-2.4 | Singlet (s) |

| Aromatic (Ar-H) | ~7.0-7.6 | Multiplets (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~20 |

| C-Br | ~120-125 |

| Aromatic (C-H, C-C) | ~125-145 |

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₁₁Br), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This technique is a cornerstone for confirming the identity of a newly synthesized compound. mdpi.com

Table 5: HRMS Data for this compound (C₁₃H₁₁Br)

| Ion | Elemental Formula | Calculated Exact Mass |

| [M]⁺ (79Br) | C₁₃H₁₁⁷⁹Br | 246.0044 |

| [M+2]⁺ (81Br) | C₁₃H₁₁⁸¹Br | 248.0024 |

Electrochemical and Photophysical Measurement Techniques for Reactivity Studies

To understand the electronic properties and potential reactivity of this compound, electrochemical and photophysical techniques can be employed.

Electrochemical Techniques: Cyclic Voltammetry (CV) is a primary electrochemical method used to probe the redox behavior of a molecule. By measuring the current that develops in an electrochemical cell as the voltage is varied, the oxidation and reduction potentials of this compound can be determined. These potentials provide valuable information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the compound's electron-donating or -accepting capabilities and its stability and reactivity in redox reactions.

Photophysical Techniques: UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. Fluorescence spectroscopy can be used to study the molecule's emissive properties after it has been electronically excited. By measuring the absorption and emission spectra, properties such as the Stokes shift, quantum yield, and excited-state lifetime can be determined. These characteristics are crucial for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs), sensors, or as a building block in photochemically active materials.

In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The real-time analysis of chemical reactions, a cornerstone of Process Analytical Technology (PAT), offers significant advantages for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and efficiency. mt.com For the synthesis and subsequent reactions of this compound, several in-situ spectroscopic techniques are particularly valuable for monitoring reaction progress and detecting key species without the need for traditional sampling and offline analysis. These methods provide a continuous stream of data, enabling precise control over reaction parameters.

The application of in-situ monitoring is particularly relevant for common transformations involving this compound, such as Suzuki-Miyaura cross-coupling and Grignard reagent formation. ubc.cahzdr.de These reactions often involve complex mechanisms and the formation of short-lived intermediates, making real-time analysis essential for a comprehensive understanding of the reaction dynamics.

One of the most powerful techniques for in-situ reaction monitoring is Raman spectroscopy . researchgate.net This vibrational spectroscopy technique is well-suited for analyzing reactions in solution and solid phases. It can provide detailed information about the changes in chemical bonding as reactants are converted into products. For a Suzuki-Miyaura coupling reaction involving this compound, one could expect to monitor the disappearance of the characteristic C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the newly formed biphenyl system.

For instance, in a hypothetical Suzuki-Miyaura coupling of this compound with a boronic acid, the progress of the reaction could be tracked by monitoring the intensity of specific Raman peaks over time. The data could be tabulated to show the correlation between reaction time and the concentration of reactants and products, as illustrated in the interactive table below.

Interactive Table 1: Hypothetical In-Situ Raman Monitoring of a Suzuki-Miyaura Reaction

| Reaction Time (minutes) | This compound Peak Intensity (a.u.) | Product Peak Intensity (a.u.) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.65 | 0.35 | 35 |

| 30 | 0.40 | 0.60 | 60 |

| 40 | 0.20 | 0.80 | 80 |

| 50 | 0.05 | 0.95 | 95 |

| 60 | <0.01 | >0.99 | >99 |

Note: The peak intensities are arbitrary units (a.u.) and the % conversion is calculated based on the relative decrease of the reactant peak.

Another valuable technique is Fourier-transform infrared (FTIR) spectroscopy . Similar to Raman, FTIR provides vibrational information but is based on the absorption of infrared radiation. It is particularly sensitive to polar functional groups. In the context of reactions with this compound, FTIR could be used to monitor the consumption of the starting material and the formation of products by tracking characteristic infrared absorption bands.

The detection of reaction intermediates is another critical aspect of in-situ monitoring. For example, in a Grignard reaction involving this compound, the formation of the organomagnesium intermediate could potentially be observed using spectroscopic techniques. While direct detection can be challenging due to the high reactivity and often low concentration of intermediates, subtle changes in the spectra can provide evidence of their formation and consumption.

Nuclear Magnetic Resonance (NMR) spectroscopy , while typically an offline technique, can also be adapted for in-situ monitoring, particularly in flow chemistry setups. In-situ NMR could provide detailed structural information about all the species present in the reaction mixture, including intermediates that might be difficult to detect by other means.

The data obtained from these in-situ techniques are not only crucial for real-time process control but also for developing accurate kinetic models of the reactions. rsc.org By understanding the reaction kinetics, chemists and engineers can optimize reaction conditions to improve yield, reduce reaction times, and minimize the formation of byproducts.

The following table summarizes the potential application of various in-situ techniques for monitoring reactions of this compound.

Interactive Table 2: Application of In-Situ Techniques for this compound Reactions

| In-Situ Technique | Information Provided | Potential Application for this compound |

| Raman Spectroscopy | Vibrational modes, molecular structure | Monitoring C-Br bond cleavage in cross-coupling, tracking formation of new C-C bonds. |

| FTIR Spectroscopy | Functional group analysis | Observing changes in aromatic substitution patterns, monitoring the disappearance of reactants. |

| NMR Spectroscopy | Detailed molecular structure, quantification | Identifying and quantifying reactants, products, and potentially stable intermediates. |

Strategic Applications of 2 Methyl 5 Bromobiphenyl As a Synthetic Building Block

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Truxene (B166851) Derivatives

2-Methyl-5-bromobiphenyl serves as a foundational unit for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The biphenyl (B1667301) core provides a ready-made structural motif that can be extended through intramolecular and intermolecular coupling reactions. The bromine atom is particularly crucial, as it allows for carbon-carbon bond formation via reactions like Suzuki or Yamamoto coupling to build larger aromatic systems. Subsequently, intramolecular cyclization, often through methods like the Scholl reaction (an oxidative aryl-aryl coupling), can be employed to create fused-ring systems.

While direct examples using this compound are specific to proprietary research, the utility of its parent structure, 2-bromobiphenyl (B48390), in forming complex PAHs is well-documented. For instance, 2-bromobiphenyl has been utilized in the synthesis of novel trispirocyclic hydrocarbons that feature a truxene core. sigmaaldrich.com Truxene derivatives are star-shaped, C3-symmetric PAHs that are of significant interest for their applications in materials science. The synthesis demonstrates how the biphenyl unit can be strategically coupled to form intricate, three-dimensional aromatic structures. The presence of the methyl group in this compound would offer a way to introduce substitution into the final PAH, allowing for the fine-tuning of its physical and electronic properties.

| Reactant | Catalyst/Reagents | Conditions | Product Type |

| 2-Bromobiphenyl Derivative | Ni(COD)2, COD, Ligand | Not specified | Trispiro-Truxene Core |

This table illustrates a representative reaction using a related bromobiphenyl to construct a complex PAH derivative.

Construction of Novel Heterocyclic and Spirocyclic Systems

The reactivity of the carbon-bromine bond in this compound is pivotal for its use in constructing nitrogen-containing heterocyclic systems, most notably carbazoles. google.com Carbazoles are a vital class of compounds due to their prevalence in natural products and their utility in materials science, particularly as host materials for organic light-emitting diodes (OLEDs).

The synthesis of a carbazole (B46965) derivative from this compound would typically involve a two-step process:

Amination: A Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reaction to replace the bromine atom with an amino group, starting from 2-amino-biphenyl or by coupling with an amine.

Intramolecular C-H Amination: An intramolecular cyclization via palladium-catalyzed C-H activation, which forms the central five-membered nitrogen-containing ring of the carbazole scaffold. researchgate.netnih.gov

This approach allows for the creation of a specifically substituted carbazole, where the methyl group's position is predetermined, influencing the final molecule's electronic properties and solubility.

Furthermore, the biphenyl framework is a precursor for spirocyclic systems, which are compounds containing two rings connected by a single common atom. nih.govmdpi.com While specific routes from this compound are not broadly published, its derivatives can be functionalized to undergo reactions that form spiro-centers, leading to rigid, three-dimensional structures valuable in medicinal chemistry and materials science. mdpi.com For example, functionalization of the biphenyl rings followed by cyclization can lead to complex spiro-fused polycyclic aromatic compounds.

| Proposed Precursor | Key Reaction Steps | Intermediate | Final Product Class |

| This compound | 1. Buchwald-Hartwig Amination2. Pd-catalyzed C-H activation/C-N bond formation | Substituted 2-aminobiphenyl | Methyl-substituted Carbazole |

This table outlines a proposed synthetic pathway to a heterocyclic system.

Scaffold for Advanced Functional Materials (e.g., in Optoelectronics)

The utility of this compound as a scaffold for advanced functional materials is directly linked to its role as a precursor for conjugated molecules like the carbazole derivatives discussed previously. Carbazoles synthesized from this building block are key components in the field of optoelectronics. chemmethod.comnih.gov

The biphenyl unit provides a rigid, π-conjugated backbone that is essential for charge transport. When converted into a carbazole, this system becomes an excellent hole-transporting material. The nitrogen atom's lone pair of electrons participates in the aromatic system, enhancing its electron-donating capabilities. These properties are critical for the efficiency and stability of OLEDs, where carbazole derivatives are often used as host materials in the emissive layer. The methyl and bromo- (or post-functionalization) positions on the this compound scaffold allow for the attachment of other functional groups to tune the material's properties, such as its energy levels (HOMO/LUMO), thermal stability, and morphology in thin films.

Role in the Synthesis of Agrochemical and Specialty Chemical Intermediates

This compound and its structurally related analogues are valuable intermediates in the synthesis of high-value specialty chemicals, particularly pharmaceuticals. The 5-bromo-2-methylphenyl moiety is a key structural component in the synthesis of Canagliflozin, an important anti-diabetic drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. researchgate.net

The synthesis of a key intermediate for Canagliflozin, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, utilizes 5-bromo-2-methylbenzoic acid as a starting material. google.comnih.gov This acid is used to acylate a thiophene (B33073) derivative via a Friedel-Crafts reaction, followed by reduction of the resulting ketone. This highlights the industrial importance of the 5-bromo-2-methylphenyl scaffold, which is the core of this compound, in constructing complex drug molecules. The presence of the bromine atom is critical, as it provides a handle for subsequent cross-coupling reactions to complete the synthesis of the final active pharmaceutical ingredient.

| Starting Material | Reaction | Intermediate Product | Application |

| 5-Bromo-2-methylbenzoic acid & 2-(4-fluorophenyl)thiophene | Friedel-Crafts Acylation, then Reduction | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Precursor for Canagliflozin (SGLT2 Inhibitor) |

This table details the use of a structurally similar compound in pharmaceutical synthesis.

Structure-Activity Relationship (SAR) Studies Focused on Optimizing Synthetic Utility and Reaction Design

The synthetic utility of this compound is largely defined by its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. gre.ac.uk Structure-Activity Relationship (SAR) studies in this context focus on how the molecule's substituents affect reaction efficiency, yield, and selectivity. nih.gov

The key structural features of this compound influencing its reactivity are:

The Bromo Group: Its position at C5 makes it sterically accessible for oxidative addition to a palladium(0) catalyst, which is the first step in many cross-coupling cycles.

The Methyl Group: Located at the C2 position, it introduces steric hindrance around the C1-C1' biphenyl bond and one of the adjacent ortho positions. This steric bulk can influence the preferred conformation of the molecule and the accessibility of the C-Br bond to the catalyst. Electronically, the methyl group is weakly electron-donating, which can slightly modulate the reactivity of the aromatic ring.

Optimization of reactions involving this substrate requires careful selection of catalysts, ligands, and bases to overcome potential challenges like steric hindrance. nih.govnih.gov For example, bulky phosphine (B1218219) ligands on the palladium catalyst are often required to promote efficient coupling with sterically demanding substrates. beilstein-journals.org SAR studies that compare the reactivity of various substituted bromobiphenyls help chemists predict the optimal conditions for a given transformation. By understanding how the methyl group's position influences catalyst turnover and side-product formation, reaction designs can be tailored to maximize the yield of the desired product. mdpi.com

| Structural Feature | Influence on Reactivity | Optimization Strategy |

| C5-Bromo Position | Sterically accessible for oxidative addition. | Standard Suzuki-Miyaura conditions are often effective. |

| C2-Methyl Group | Introduces steric hindrance near the reaction center. | Use of bulky, electron-rich phosphine ligands (e.g., cataCXium A, SPhos) to enhance catalytic activity. |

| Biphenyl Core | Can participate in catalyst-ligand interactions. | Choice of solvent (e.g., 2-MeTHF, dioxane) can be critical for solubility and reaction rate. nih.gov |

This table summarizes the structure-reactivity considerations for optimizing synthetic reactions.

Current Challenges and Future Research Directions in 2 Methyl 5 Bromobiphenyl Chemistry

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of biphenyls, often relying on stoichiometric reagents and volatile organic solvents, presents significant environmental concerns. Modern research is intensely focused on developing greener alternatives that maximize atom economy and minimize waste.

A primary strategy is the advancement of catalytic C-H activation, which allows for the direct coupling of two unfunctionalized aromatic rings, avoiding the need for pre-functionalized starting materials like organoboranes or organotins. rsc.orgrsc.org This approach significantly reduces the number of synthetic steps and the generation of stoichiometric byproducts. beilstein-journals.org For a molecule like 2-Methyl-5-bromobiphenyl, this could involve the direct arylation of 4-bromotoluene (B49008), a process that offers high atom economy.

Another major focus is the use of environmentally benign reaction media. Water has emerged as a viable solvent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, often facilitated by surfactants or specialized ligands to overcome solubility issues. researchgate.net Biosolvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are also gaining traction as effective and greener alternatives to traditional petroleum-based solvents. rsc.org These green solvent strategies not only reduce the environmental footprint but can also simplify product isolation. rsc.org

The principles of green chemistry being applied to biphenyl (B1667301) synthesis are summarized below:

| Green Strategy | Principle | Application to this compound Synthesis |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Utilizing C-H activation/arylation of 4-bromotoluene instead of a traditional Suzuki coupling reduces waste from boronic acid synthesis. rsc.orgresearchgate.net |

| Use of Greener Solvents | Replace hazardous organic solvents with less toxic and more sustainable alternatives. | Performing the key cross-coupling step in water or a biosolvent like 2-MeTHF. researchgate.netrsc.org |

| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Employing highly efficient palladium catalysts that can be used at very low loadings (low ppm levels). |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Developing catalysts that are active at room temperature, potentially aided by techniques like microwave irradiation to reduce reaction times. researchgate.netnih.gov |

Achieving Unprecedented Regio- and Stereoselectivity in Functionalization

For a molecule with multiple non-equivalent C-H bonds like this compound, achieving site-selective functionalization is a major challenge. The development of directing groups and catalysts that can precisely control which position on the aromatic rings reacts is a key area of research. nih.govmdpi.com For instance, preliminary studies on the nitration of 2-methylbiphenyl (B165360) have shown that the reaction favors the methylated phenyl ring, indicating that steric and electronic factors can be harnessed to influence regiochemical outcomes. spu.edu

A more advanced challenge lies in controlling stereoselectivity. Substituted biphenyls, such as derivatives of this compound, can exhibit axial chirality (atropisomerism) due to restricted rotation around the single bond connecting the two aryl rings. snnu.edu.cnchemistryviews.org The synthesis of single-enantiomer atropisomers is of high interest, particularly in drug development. Transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful, atom-economical strategy to construct these chiral biaryls. snnu.edu.cnnih.gov These methods use chiral ligands to control the spatial orientation of the reactants during the bond-forming step, leading to one enantiomer in excess. nih.gov

Key strategies for achieving selectivity include:

Directed C-H Functionalization: Using a functional group on the substrate to direct a catalyst to a specific C-H bond.

Catalyst-Controlled Regioselectivity: Employing catalysts with specific steric and electronic properties that favor reaction at one site over another.

Atroposelective Cross-Coupling: Using chiral catalysts to control the formation of the biaryl axis, resulting in an enantiomerically enriched product. nih.gov

Enhancing Catalytic Efficiency and Implementing Catalyst Recycling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are workhorses for biphenyl synthesis. libretexts.orgnih.gov However, the high cost of palladium and the potential for product contamination with residual metal are significant drawbacks, especially in the pharmaceutical industry. mdpi.com Consequently, a major research thrust is to enhance catalytic efficiency and develop robust recycling strategies.

Improving efficiency involves designing catalysts with high turnover numbers (TON) and turnover frequencies (TOF), meaning each catalyst molecule can facilitate a greater number of reactions at a faster rate. nih.gov This reduces the amount of catalyst required.

Catalyst recycling is being addressed primarily through heterogenization, where the homogeneous palladium catalyst is immobilized on a solid support. researchgate.netacs.org This allows the catalyst to be easily filtered off from the reaction mixture and reused in subsequent batches. mdpi.com Various support materials are being explored, each with distinct advantages.

| Catalyst Support Material | Advantages | Example Application |

| Polymers (e.g., Merrifield resin) | High stability, well-defined structure. | A Merrifield resin-supported palladium complex was reused for at least 10 cycles in Suzuki reactions with minimal loss of activity. organic-chemistry.org |

| Mesoporous Silica | High surface area, tunable pore size. | Provides a large number of accessible active sites for the catalyst. mdpi.com |

| Magnetic Nanoparticles | Easy separation from the reaction mixture using an external magnet. | Simplifies catalyst recovery without the need for filtration. |

| Amphiphilic Resins | Enables reactions in aqueous media by creating hydrophobic pockets for the reaction to occur. | Useful for green Suzuki-Miyaura couplings in water. acs.org |

These strategies not only make the synthesis more cost-effective but also more sustainable by minimizing metal waste. acs.org

Integration of Artificial Intelligence and Automation in Organic Synthesis Research

The synergy between artificial intelligence (AI) and laboratory automation is revolutionizing how chemical synthesis is planned and executed. For a target molecule like this compound, these technologies can dramatically accelerate the discovery of optimal synthetic routes.

Once a promising route is identified, automated flow chemistry platforms can be used to optimize the reaction conditions. researchgate.net These systems use pumps to move reagents through small reactors and can be programmed to systematically vary parameters like temperature, reaction time, and catalyst loading. rsc.org In-line analytical tools monitor the reaction output in real-time, feeding the data back to an algorithm that intelligently decides the next set of experimental conditions to try. rsc.orgrsc.org This automated feedback loop can screen hundreds of conditions in a matter of hours, a task that would take days or weeks manually, rapidly identifying the optimal conditions for synthesizing the target compound. rsc.orgresearchgate.net

This combination of AI planning and automated execution represents a paradigm shift, moving towards "self-driving laboratories" that can accelerate the discovery and production of important chemical compounds. acs.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Methyl-5-bromobiphenyl in environmental or synthetic samples?

- Methodology : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are widely used. For environmental analysis, internal standards such as 2-bromobiphenyl (e.g., 50 µg/mL in toluene-nonane) are recommended for calibration . Isooctane-based standards (35 µg/mL) are also employed for solubility optimization. Ensure column selection (e.g., polar capillary columns for GC) aligns with the compound’s volatility and polarity.

Q. How is this compound synthesized in laboratory settings?

- Methodology : A common route involves bromination of 2-methylbiphenyl using electrophilic aromatic substitution. Optimize reaction conditions (e.g., Br₂/FeBr₃ in dichloromethane at 0–5°C) to minimize di-substitution byproducts. Alternatively, Suzuki-Miyaura cross-coupling between 5-bromo-2-methylphenylboronic acid and bromobenzene derivatives can achieve regioselective synthesis . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound.

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for higher yields of this compound?

- Methodology :

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios tailored to substrate reactivity.

- Solvent systems : Tetrahydrofuran (THF) or toluene with aqueous Na₂CO₃ enhances coupling efficiency.

- Temperature control : Reactions at 80–100°C under inert atmospheres improve conversion rates.